1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride
Overview
Description
1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride is an organic compound that is mainly used as an intermediate of MK-677 . MK-677 has beneficial effects on muscle growth and recovery, fat loss, bone health, and tendon growth .
Molecular Structure Analysis
The molecular formula of 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] hydrochloride is C13H18N2O2S . The InChI representation is InChI=1S/C13H18N2O2S/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15.Scientific Research Applications
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Pharmaceutical Research
- Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes .
- They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
- Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
- They form the core building blocks of highly functionalized organic structures .
- These scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
- They have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
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Synthetic Chemistry
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Drug Development
- “1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine]” is mainly used as an intermediate of MK-677 .
- MK-677 is used to increase muscle mass and recovery . IGF-1 and human growth hormone (HGH) have beneficial effects on muscle growth and recovery . Increasing HGH can help improve muscle mass even without affecting protein synthesis .
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Catalysis
- The unique structure and properties of “1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine]” make it valuable for diverse applications, including catalysis.
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Biologically Active Compounds
- Spiroindole and spirooxindoles form the core building blocks of many alkaloids with potential pharmaceutical activity .
- They have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
- The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems leads to their good affinity to 3D proteins, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects .
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Chemical Research
- “1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine]” is a chemical compound used in scientific research.
- Its unique structure and properties make it valuable for diverse applications, including drug development and catalysis.
Safety And Hazards
properties
IUPAC Name |
1-methylsulfonylspiro[2H-indole-3,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S.ClH/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15;/h2-5,14H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSILBPZKQNIXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride | |
CAS RN |
159634-86-3 | |
Record name | Spiro[3H-indole-3,4′-piperidine], 1,2-dihydro-1-(methylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159634-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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